molecular formula C11H14N2OS B11809822 2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde

Katalognummer: B11809822
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: RQCCYOAJQLBUBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound with a unique structure that combines a thioxo group, a dihydropyridine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde typically involves cyclization processes or domino reactions. The most popular approaches are based on [3+3], [4+2], or [5+1] cyclization processes . These methods allow for the formation of the thioxo and dihydropyridine rings in a single step, providing a straightforward route to the target compound.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions and high-throughput techniques . This ensures the availability of the compound for various research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The thioxo group can participate in redox reactions, influencing oxidative processes in biological systems. The dihydropyridine ring can interact with ion channels and receptors, modulating their activity. These interactions contribute to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thioxopyrimidines and their condensed analogs, such as:

Uniqueness

2-(2-Thioxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a thioxo group, a dihydropyridine ring, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H14N2OS

Molekulargewicht

222.31 g/mol

IUPAC-Name

2-(2-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c14-8-13-7-2-1-5-10(13)9-4-3-6-12-11(9)15/h3-4,6,8,10H,1-2,5,7H2,(H,12,15)

InChI-Schlüssel

RQCCYOAJQLBUBP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)C2=CC=CNC2=S)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.